molecular formula C13H12O4 B11875508 2-(5-Hydroxy-6-methoxynaphthalen-1-yl)acetic acid

2-(5-Hydroxy-6-methoxynaphthalen-1-yl)acetic acid

Cat. No.: B11875508
M. Wt: 232.23 g/mol
InChI Key: CXAYVWTWYGISIU-UHFFFAOYSA-N
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Description

2-(5-Hydroxy-6-methoxynaphthalen-1-yl)acetic acid is an organic compound with the molecular formula C13H12O4 It is a derivative of naphthalene, characterized by the presence of hydroxy and methoxy groups on the naphthalene ring, along with an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Hydroxy-6-methoxynaphthalen-1-yl)acetic acid typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

2-(5-Hydroxy-6-methoxynaphthalen-1-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products

    Oxidation: Produces 2-(5-oxo-6-methoxynaphthalen-1-yl)acetic acid.

    Reduction: Yields 2-(5-hydroxy-6-methoxynaphthalen-1-yl)ethanol.

    Substitution: Results in various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(5-Hydroxy-6-methoxynaphthalen-1-yl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biological pathways and as a probe for studying enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-(5-Hydroxy-6-methoxynaphthalen-1-yl)acetic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Hydroxy-6-methoxynaphthalen-1-yl)acetic acid is unique due to the specific positioning of the hydroxy and methoxy groups, which can influence its reactivity and interaction with biological targets. This unique structure may confer distinct biological activities and chemical properties compared to its analogs .

Properties

Molecular Formula

C13H12O4

Molecular Weight

232.23 g/mol

IUPAC Name

2-(5-hydroxy-6-methoxynaphthalen-1-yl)acetic acid

InChI

InChI=1S/C13H12O4/c1-17-11-6-5-9-8(7-12(14)15)3-2-4-10(9)13(11)16/h2-6,16H,7H2,1H3,(H,14,15)

InChI Key

CXAYVWTWYGISIU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=CC=CC(=C2C=C1)CC(=O)O)O

Origin of Product

United States

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